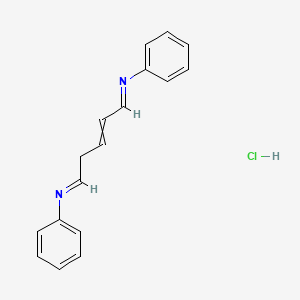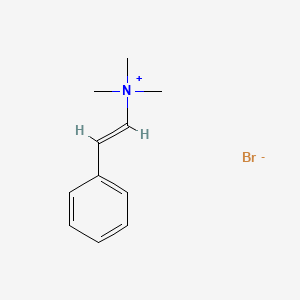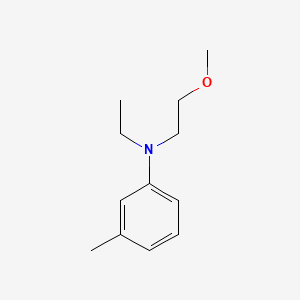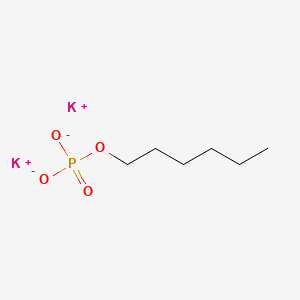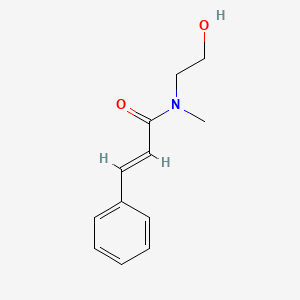
N-ethyl-4-(4-ethylaminophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-(4-ethylaminophenyl)aniline is an organic compound with the molecular formula C16H20N2. It is a derivative of aniline, characterized by the presence of ethyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(4-ethylaminophenyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. This method typically includes the nitration of arenes followed by reduction using reagents such as iron and hydrochloric acid . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry . Modern transition-metal-catalyzed processes, such as palladium-catalyzed amination, are also employed to synthesize this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(4-ethylaminophenyl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound, often under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N-ethyl-4-(4-ethylaminophenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-(4-ethylaminophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(4-methylaminophenyl)aniline
- N-propyl-4-(4-propylaminophenyl)aniline
- N-butyl-4-(4-butylaminophenyl)aniline
Uniqueness
N-ethyl-4-(4-ethylaminophenyl)aniline is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the synthesis of specialized dyes and pigments .
Properties
CAS No. |
6290-86-4 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
N-ethyl-4-[4-(ethylamino)phenyl]aniline |
InChI |
InChI=1S/C16H20N2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h5-12,17-18H,3-4H2,1-2H3 |
InChI Key |
FSSYNTJUYWSXFS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)C2=CC=C(C=C2)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


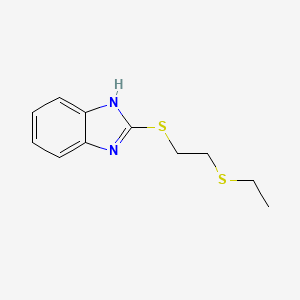
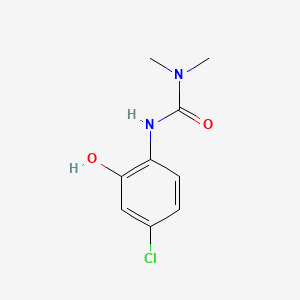


![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
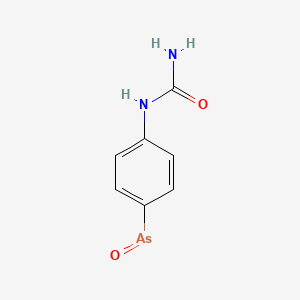
![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
